3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile Tofacitinib is an orally available inhibitor of Janus kinases (JAK), with immunomodulatory and anti-inflammatory activities. Upon administration, tofacitinib binds to JAK and prevents the activation of the JAK-signal transducers and activators of transcription (STAT) signaling pathway. This may decrease the production of pro-inflammatory cytokines, such as interleukin (IL)-6, -7, -15, -21, interferon-alpha and -beta, and may prevent both an inflammatory response and the inflammation-induced damage caused by certain immunological diseases. JAK kinases are intracellular enzymes involved in signaling pathways affecting hematopoiesis, immunity and inflammation.
Tofacitinib is an oral, small molecule inhibitor of Janus kinases that is used to treat moderate-to-severe rheumatoid arthritis. Tofacitinib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy, but has yet to be linked to cases of clinically apparent acute liver injury.
Tofacitinib is a pyrrolopyrimidine that is pyrrolo[2,3-d]pyrimidine substituted at position 4 by an N-methyl,N-(1-cyanoacetyl-4-methylpiperidin-3-yl)amino moiety. Used as its citrate salt to treat moderately to severely active rheumatoid arthritis. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor and an antirheumatic drug. It is a pyrrolopyrimidine, a N-acylpiperidine, a nitrile and a tertiary amino compound.
Brand Name: Vulcanchem
CAS No.: 477600-75-2
VCID: VC0000832
InChI: InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1
SMILES: CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Molecular Formula: C₁₆H₂₀N₆O
Molecular Weight: 312.37 g/mol

3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile

CAS No.: 477600-75-2

APIs

VCID: VC0000832

Molecular Formula: C₁₆H₂₀N₆O

Molecular Weight: 312.37 g/mol

3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile - 477600-75-2

CAS No. 477600-75-2
Product Name 3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
Molecular Formula C₁₆H₂₀N₆O
Molecular Weight 312.37 g/mol
IUPAC Name 3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
Standard InChI InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1
Standard InChIKey UJLAWZDWDVHWOW-UHFFFAOYSA-N
Isomeric SMILES C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
SMILES CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Canonical SMILES CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N
Colorform Yellow foam
Description Tofacitinib is an orally available inhibitor of Janus kinases (JAK), with immunomodulatory and anti-inflammatory activities. Upon administration, tofacitinib binds to JAK and prevents the activation of the JAK-signal transducers and activators of transcription (STAT) signaling pathway. This may decrease the production of pro-inflammatory cytokines, such as interleukin (IL)-6, -7, -15, -21, interferon-alpha and -beta, and may prevent both an inflammatory response and the inflammation-induced damage caused by certain immunological diseases. JAK kinases are intracellular enzymes involved in signaling pathways affecting hematopoiesis, immunity and inflammation.
Tofacitinib is an oral, small molecule inhibitor of Janus kinases that is used to treat moderate-to-severe rheumatoid arthritis. Tofacitinib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy, but has yet to be linked to cases of clinically apparent acute liver injury.
Tofacitinib is a pyrrolopyrimidine that is pyrrolo[2,3-d]pyrimidine substituted at position 4 by an N-methyl,N-(1-cyanoacetyl-4-methylpiperidin-3-yl)amino moiety. Used as its citrate salt to treat moderately to severely active rheumatoid arthritis. It has a role as an EC 2.7.10.2 (non-specific protein-tyrosine kinase) inhibitor and an antirheumatic drug. It is a pyrrolopyrimidine, a N-acylpiperidine, a nitrile and a tertiary amino compound.
Shelf Life Stable under recommended storage conditions. /Tofacitinib citrate/
Solubility In water, 155.1 mg/L at 25 °C (est)
Synonyms CP 690,550
CP 690550
CP-690,550
CP-690550
CP690550
tasocitinib
tofacitinib
tofacitinib citrate
Xeljanz
Vapor Pressure 1.32X10-10 mm Hg at 25 °C (est)
Reference 1: Iwamoto N, Tsuji S, Takatani A, Shimizu T, Fukui S, Umeda M, Nishino A, Horai
Y, Koga T, Kawashiri SY, Aramaki T, Ichinose K, Hirai Y, Tamai M, Nakamura H,
Terada K, Origuchi T, Eguchi K, Ueki Y, Kawakami A. Efficacy and safety at 24
weeks of daily clinical use of tofacitinib in patients with rheumatoid arthritis.
PLoS One. 2017 May 4;12(5):e0177057. doi: 10.1371/journal.pone.0177057.
eCollection 2017. PubMed PMID: 28472115.
2: Friedman S. Tofacitinib for Ulcerative Colitis - A Promising Step Forward. N
Engl J Med. 2017 May 4;376(18):1792-1793. doi: 10.1056/NEJMe1701505. PubMed PMID:
28467881.
3: Sandborn WJ, Su C, Sands BE, D/'Haens GR, Vermeire S, Schreiber S, Danese S,
Feagan BG, Reinisch W, Niezychowski W, Friedman G, Lawendy N, Yu D, Woodworth D,
Mukherjee A, Zhang H, Healey P, Panés J; OCTAVE Induction 1, OCTAVE Induction 2,
and OCTAVE Sustain Investigators.. Tofacitinib as Induction and Maintenance
Therapy for Ulcerative Colitis. N Engl J Med. 2017 May 4;376(18):1723-1736. doi:
10.1056/NEJMoa1606910. PubMed PMID: 28467869.
4: Merola JF, Elewski B, Tatulych S, Lan S, Tallman A, Kaur M. Efficacy of
tofacitinib for the treatment of nail psoriasis: Two 52-week, randomized,
controlled phase 3 studies in patients with moderate-to-severe plaque psoriasis.
J Am Acad Dermatol. 2017 Apr 7. pii: S0190-9622(17)30147-0. doi:
10.1016/j.jaad.2017.01.053. [Epub ahead of print] PubMed PMID: 28396102.
5: Maneiro JR, Souto A, Gomez-Reino JJ. Risks of malignancies related to
tofacitinib and biological drugs in rheumatoid arthritis: Systematic review,
meta-analysis, and network meta-analysis. Semin Arthritis Rheum. 2017 Feb 16.
pii: S0049-0172(16)30306-7. doi: 10.1016/j.semarthrit.2017.02.007. [Epub ahead of
print] PubMed PMID: 28284845.
6: Singh JA, Hossain A, Tanjong Ghogomu E, Mudano AS, Maxwell LJ, Buchbinder R,
Lopez-Olivo MA, Suarez-Almazor ME, Tugwell P, Wells GA. Biologics or tofacitinib
for people with rheumatoid arthritis unsuccessfully treated with biologics: a
systematic review and network meta-analysis. Cochrane Database Syst Rev. 2017 Mar
10;3:CD012591. doi: 10.1002/14651858.CD012591. Review. PubMed PMID: 28282491.
PubChem Compound 9926791
Last Modified Nov 11 2021
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